molecular formula C18H24ClN3O B1682729 Tebufenpyrad CAS No. 119168-77-3

Tebufenpyrad

Cat. No.: B1682729
CAS No.: 119168-77-3
M. Wt: 333.9 g/mol
InChI Key: ZZYSLNWGKKDOML-UHFFFAOYSA-N
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Description

Tebufenpyrad is a chemical compound widely used as an insecticide and acaricide. It is known for its effectiveness in controlling mites and other pests in agricultural settings, particularly in greenhouses. This compound is a white crystalline solid with a slight aromatic smell and is soluble in water and organic solvents .

Biochemical Analysis

Biochemical Properties

Tebufenpyrad is a strong mitochondrial complex I inhibitor . Like Rotenone, it inhibits the electron transport chain by inhibiting the complex I enzymes of mitochondria . This ultimately leads to a lack of ATP production and finally cell death .

Cellular Effects

This compound has been found to have antiproliferative effects and reduce cell viability . It also triggers apoptosis and excessive reactive oxygen species production . Furthermore, it induces cell cycle arrest in the G1 phase and disrupts calcium homeostasis in the cytosol and mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of mitochondrial complex I . This inhibition leads to a lack of ATP production and ultimately cell death . It is also known to induce oxidative damage .

Temporal Effects in Laboratory Settings

This compound residues in strawberries declined due to a first-order decay process, showing significant degradation (88.5%) after 14 days . This indicates that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

For example, it is very toxic to fish, though it is practically non-toxic to birds .

Metabolic Pathways

The major and primary biotransformation of this compound reported both in vivo and in vitro is hydroxylation . Ethyl and tert-butyl groups are the targets of hydroxylation. The alcohol groups are oxidized to carboxylic groups which can then be conjugated with other groups in vivo .

Subcellular Localization

The specific subcellular localization of this compound is not currently available. Given its role as a mitochondrial complex I inhibitor , it can be inferred that it likely localizes to the mitochondria where it exerts its effects.

Preparation Methods

Tebufenpyrad can be synthesized through various chemical routes. One common method involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid with tert-butyl benzyl amine in the presence of an organic solvent and a coordination phosphine compound . The reaction is typically carried out at normal temperature, resulting in the formation of this compound.

Chemical Reactions Analysis

Tebufenpyrad undergoes several types of chemical reactions, including hydroxylation and oxidation. Hydroxylation primarily targets the ethyl and tert-butyl groups, converting them into alcohol groups, which are then oxidized to carboxylic groups . These reactions are significant in the biotransformation of this compound, both in vivo and in vitro.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-chloro-5-ethyl-2-methylpyrazole-3-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYSLNWGKKDOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0034223
Record name Tebufenpyrad
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Molecular Weight

333.9 g/mol
Source PubChem
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Physical Description

Off-white solid; [Merck Index]
Record name Tebufenpyrad
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Solubility

In water, 2.61 mg/L at 25 °C, Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/, Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785
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Density

1.0214 g/cu cm, Density = 0.5 g/mL at 24.1 °C /Technical product/; 8.71 lbs/gal /End-use product/
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Vapor Pressure

<7.3X10-8 mm Hg at 20 °C
Record name TEBUFENPYRAD
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Mechanism of Action

...Tebufenpyrad is a powerful and specific inhibitor of /mitochondrial/ complex I
Record name TEBUFENPYRAD
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Color/Form

Off-white solid

CAS No.

119168-77-3
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Record name Tebufenpyrad
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Record name 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl
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Melting Point

64-66 °C; 61-62 °C /Technical/
Record name TEBUFENPYRAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide and 4-tert-butylbenzylamine is heated to 200° C. for four hours with continuous stirring. Thereafter the reaction mixture is cooled to room temperature and the reaction mixture purified by silica gel chromatography to obtain the desired product 115°-117° C.
Name
ethyl 4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Tebufenpyrad?

A1: this compound acts as a mitochondrial electron transport inhibitor (METI), specifically targeting complex I (NADH:ubiquinone oxidoreductase) in the mitochondria. [, , ] This disruption of the electron transport chain leads to energy depletion and ultimately cell death. []

Q2: What is the chemical structure of this compound?

A4: this compound is a pyrazole amide. Its chemical structure consists of a pyrazole ring substituted with a tert-butylbenzyl group at the nitrogen atom, a chlorine atom, an ethyl group, and a methyl group. This core structure is further functionalized with a carboxamide group. [, , ]

Q3: Can you provide the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H26ClN3O2, and its molecular weight is 363.88 g/mol. []

Q4: Are there any reported issues with this compound's stability in formulations?

A6: While this compound generally exhibits good stability, some studies suggest that specific formulations can impact its effectiveness. For instance, mixing this compound with certain organophosphate or carbamate insecticides might reduce its efficacy due to antagonistic interactions, especially in resistant strains of T. urticae. []

Q5: What are the known mechanisms of resistance to this compound in Tetranychus urticae?

A7: Resistance mechanisms in T. urticae involve a combination of target-site mutations and metabolic detoxification. One key target-site mutation, H92R in the PSST homologue of complex I, is strongly associated with resistance to this compound and other METI acaricides like fenpyroximate. [, , , ] Elevated levels of cytochrome P450 monooxygenases may also contribute to metabolic resistance. [, ]

Q6: Is there cross-resistance between this compound and other acaricides?

A8: Yes, cross-resistance has been observed. The H92R mutation in PSST confers resistance not only to this compound but also to fenpyroximate and pyridaben. [, , ] This highlights the importance of resistance management strategies and rotation with acaricides possessing different modes of action.

Q7: Are there any concerns regarding the long-term effects of this compound exposure?

A9: Research suggests a potential link between this compound exposure and parkinsonian motor deficits. Studies using human dopaminergic neurons (LUHMES cells) show that this compound can inhibit complex I of the mitochondrial respiratory chain, leading to mitochondrial dysfunction and ultimately dopaminergic cell degeneration. [] More research is needed to confirm these findings and understand the potential risks associated with long-term exposure.

Q8: What analytical methods are used to detect and quantify this compound residues?

A10: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for the analysis of this compound residues in various matrices, including fruits, vegetables, and water. [, , , , ]

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